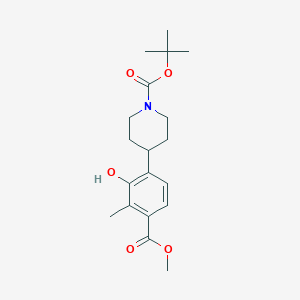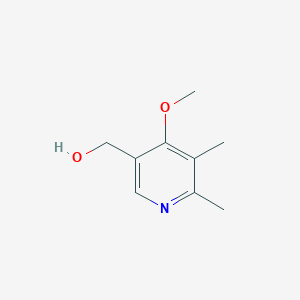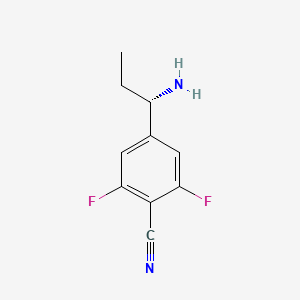
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenyl ring with hydroxy, methoxycarbonyl, and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with methyl 2,4-dihydroxybenzoate, which is reacted with triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran under nitrogen atmosphere. The mixture is then treated with 1-Boc-4-hydroxypiperidine and further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxycarbonyl group would produce a primary alcohol.
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(3-hydroxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C19H27NO5 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxy-4-methoxycarbonyl-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-12-14(17(22)24-5)6-7-15(16(12)21)13-8-10-20(11-9-13)18(23)25-19(2,3)4/h6-7,13,21H,8-11H2,1-5H3 |
Clé InChI |
ZBIYEYNPCDZWNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)
![4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13051485.png)
![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)



![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
